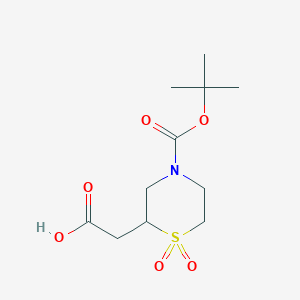

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid: is a complex organic compound featuring a thiomorpholine ring with a tert-butoxycarbonyl (Boc) protecting group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid typically involves multiple steps:

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

Oxidation to Form the Dioxide: The thiomorpholine ring is oxidized to introduce the dioxide functionality, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow processes to ensure efficiency and scalability. Key considerations would include the optimization of reaction conditions, purification steps, and waste management to ensure cost-effectiveness and environmental compliance.

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine, enabling subsequent nucleophilic reactions.

Key Findings :

-

Complete deprotection requires stoichiometric acid ratios to avoid side reactions .

-

The sulfone group remains stable under these conditions, ensuring ring integrity.

Carboxylic Acid Functionalization

The acetic acid moiety participates in esterification, amidation, and coupling reactions.

Mechanistic Insights :

-

Coupling agents like EDCl activate the carboxylate for nucleophilic attack by amines .

-

Steric hindrance from the thiomorpholine ring slows reaction kinetics compared to simpler acetic acid derivatives.

Thiomorpholine Sulfone Reactivity

The 1,1-dioxidothiomorpholine ring exhibits limited redox activity due to its fully oxidized sulfur atom but engages in hydrogen bonding and steric interactions.

Structural Studies :

-

X-ray crystallography confirms the sulfone group’s role in stabilizing protein-ligand complexes via polar contacts .

Stability and Reaction Optimization

-

pH Sensitivity : The Boc group hydrolyzes slowly in neutral aqueous solutions but rapidly under acidic (pH < 3) or basic (pH > 10) conditions.

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates reaction byproducts .

This compound’s versatility in protected amine chemistry, coupled with its stable sulfone scaffold, makes it indispensable in medicinal chemistry and materials science. Future research may explore its utility in photoredox catalysis or bioconjugation techniques.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C₁₃H₁₇N₃O₅S

- Molecular Weight : 317.35 g/mol

- IUPAC Name : 2-(4-(tert-butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid

Physical Properties

- The compound exhibits properties typical of thiomorpholine derivatives, including solubility in organic solvents and stability under standard laboratory conditions.

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals due to its structural features that allow for modifications leading to enhanced biological activity.

Anticancer Activity

Recent studies indicate that derivatives of thiomorpholine compounds can exhibit significant anticancer properties. For instance, research has demonstrated that similar compounds have been tested against various cancer cell lines, showing promising inhibition rates. The anticancer potential is attributed to their ability to interfere with cellular processes involved in tumor growth and proliferation .

Enzyme Inhibition

Thiomorpholine derivatives, including this compound, have been investigated for their ability to inhibit enzymes related to various diseases. For example:

- α-Glucosidase Inhibition : Compounds with similar structures have been noted for their potential in managing diabetes by inhibiting α-glucosidase activity .

- Acetylcholinesterase Inhibition : These derivatives also show potential as therapeutic agents for Alzheimer’s disease by inhibiting acetylcholinesterase .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for developing other biologically active molecules. Its functional groups allow for various chemical modifications that can lead to new derivatives with enhanced pharmacological profiles.

Synthetic Routes

Common synthetic methods include:

- Boc Protection : The tert-butoxycarbonyl (Boc) group is utilized to protect amine functionalities during synthesis.

- Thiomorpholine Formation : The incorporation of sulfur into the morpholine ring is achieved through specific reagents that facilitate the formation of thiomorpholine derivatives .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several thiomorpholine derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against leukemia and CNS cancer cell lines .

Case Study 2: Enzyme Inhibition Studies

Research involving enzyme inhibition has shown that thiomorpholine derivatives can effectively inhibit α-glucosidase and acetylcholinesterase. These findings suggest potential applications in diabetes management and neurodegenerative disease treatment .

Mecanismo De Acción

The mechanism by which 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

Uniqueness

Compared to similar compounds, 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid is unique due to the presence of the thiomorpholine ring and the dioxide functionality. These features provide distinct chemical reactivity and potential biological activity, setting it apart from other Boc-protected compounds.

This detailed overview highlights the synthesis, reactions, applications, and unique aspects of this compound, showcasing its importance in various scientific and industrial fields

Actividad Biológica

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid, also known by its CAS number 1783603-67-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The presence of the dioxido group enhances its reactivity and potential biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic processes. The specific mechanisms of action for this compound remain under investigation, but potential interactions include:

- Inhibition of Enzymatic Activity : Thiomorpholine derivatives have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, particularly Gram-negative bacteria. |

| Cytotoxicity | Shows potential cytotoxic effects on cancer cell lines in vitro. |

| Anti-inflammatory | May modulate inflammatory responses through interaction with immune pathways. |

| Enzyme Inhibition | Potentially inhibits specific metabolic enzymes, affecting drug metabolism. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of thiomorpholine derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa. Results indicated that this compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Cytotoxic Effects

In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction, as evidenced by increased markers of programmed cell death in treated cells .

Anti-inflammatory Properties

Research has shown that this compound can modulate the release of pro-inflammatory cytokines in immune cells. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-4-5-19(16,17)8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZPIEHEEMGHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.